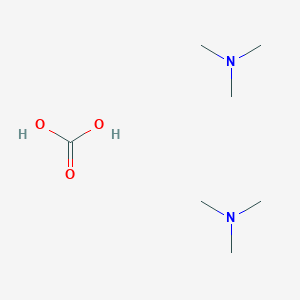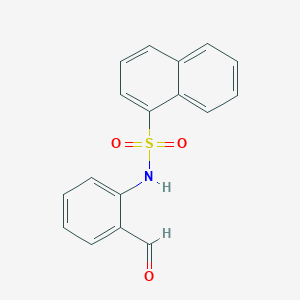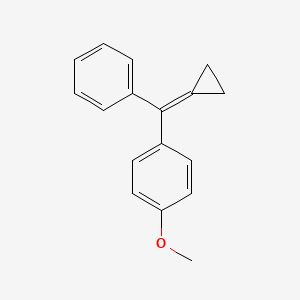
Bis(3-methylbutyl) propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) propyl phosphate: is an organophosphate compound with the molecular formula C13H29O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 3-methylbutyl groups and a propyl phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) propyl phosphate typically involves the reaction of 3-methylbutanol with propyl phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
3-methylbutanol+propyl phosphoric acid→bis(3-methylbutyl) propyl phosphate+water
The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure consistency and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-methylbutyl) propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.
Mecanismo De Acción
The mechanism of action of bis(3-methylbutyl) propyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity towards target molecules. The pathways involved include phosphorylation and dephosphorylation reactions, which are essential for regulating various biochemical processes.
Comparación Con Compuestos Similares
- Bis(2-methylbutyl) propyl phosphate
- Bis(3-methylbutyl) ethyl phosphate
- Bis(3-methylbutyl) butyl phosphate
Comparison: Bis(3-methylbutyl) propyl phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the propyl group can influence its hydrophobicity and interaction with biological membranes, making it more or less effective in certain applications.
Propiedades
Número CAS |
646450-39-7 |
|---|---|
Fórmula molecular |
C13H29O4P |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-15-18(14,16-10-7-12(2)3)17-11-8-13(4)5/h12-13H,6-11H2,1-5H3 |
Clave InChI |
AUMGLEPKUIFTNK-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCCC(C)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)





![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)


![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)

